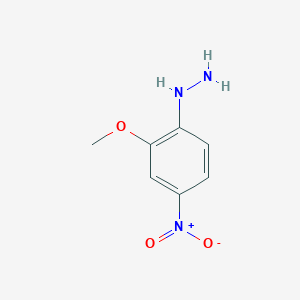
(2-Methoxy-4-nitro-phenyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methoxy-4-nitrophenyl)hydrazine is an organic compound that belongs to the class of hydrazines It is characterized by the presence of a methoxy group at the second position and a nitro group at the fourth position on a phenyl ring, with a hydrazine moiety attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-methoxy-4-nitrophenyl)hydrazine typically involves the reaction of 2-methoxy-4-nitroaniline with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction can be represented as follows:
2-Methoxy-4-nitroaniline+Hydrazine hydrate→(2-Methoxy-4-nitrophenyl)hydrazine
Industrial Production Methods
Industrial production methods for (2-methoxy-4-nitrophenyl)hydrazine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxy-4-nitrophenyl)hydrazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation: The hydrazine moiety can react with carbonyl compounds to form hydrazones.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Sodium ethoxide, ethanol.
Condensation: Aldehydes or ketones, ethanol.
Major Products Formed
Reduction: 2-Methoxy-4-aminophenylhydrazine.
Substitution: Various substituted phenylhydrazines.
Condensation: Hydrazones.
Scientific Research Applications
(2-Methoxy-4-nitrophenyl)hydrazine has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a precursor to bioactive molecules with antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: It is used in the preparation of functional materials, such as liquid crystals and polymers.
Analytical Chemistry: The compound is employed in the development of analytical reagents for the detection and quantification of various analytes.
Mechanism of Action
The mechanism of action of (2-methoxy-4-nitrophenyl)hydrazine depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with molecular targets such as enzymes or receptors. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The nitro group can also participate in redox reactions, generating reactive intermediates that can affect cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-nitroaniline: Similar structure but lacks the hydrazine moiety.
4-Nitrophenylhydrazine: Similar structure but lacks the methoxy group.
2-Methoxyphenylhydrazine: Similar structure but lacks the nitro group.
Uniqueness
(2-Methoxy-4-nitrophenyl)hydrazine is unique due to the presence of both methoxy and nitro groups on the phenyl ring, along with the hydrazine moiety. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C7H9N3O3 |
|---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
(2-methoxy-4-nitrophenyl)hydrazine |
InChI |
InChI=1S/C7H9N3O3/c1-13-7-4-5(10(11)12)2-3-6(7)9-8/h2-4,9H,8H2,1H3 |
InChI Key |
BYBYUDDRIJYSPK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















